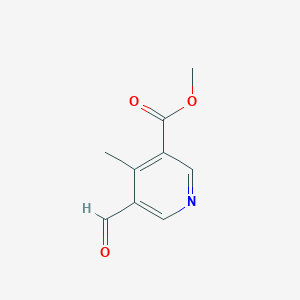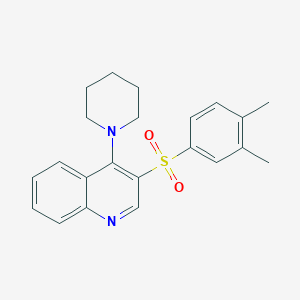
3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
科学的研究の応用
Neuroprotective Effects
Researchers have explored the neuroprotective properties of compounds similar to 3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline. For instance, compounds inhibiting Poly(ADP-Ribose) Synthetase (PARS) demonstrated significant reductions in infarct volume in models of focal cerebral ischemia, suggesting their potential in treating brain damage resulting from cerebral ischemia through intracellular energy depletion (Takahashi et al., 1997).
Organic Synthesis and Catalysis
In organic synthesis, research has focused on the development of new methodologies and catalysts for constructing complex molecules. For example, new catalysts based on sulfonic acid functionalized pyridinium chloride have been used for synthesizing hexahydroquinolines, highlighting innovative approaches in catalyst design and multi-component reactions (Khazaei et al., 2013).
Anticancer Activities
The design and synthesis of novel 4-aminoquinoline derivatives using a hybrid pharmacophore approach have been a significant area of research, with some compounds showing promising anticancer activities. These studies aim to develop safer and more effective anticancer agents by examining the cytotoxic effects of these compounds on various cancer cell lines (Solomon et al., 2019).
Material Science
In the field of materials science, studies have been conducted on electron transport materials with high triplet energy for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials, including derivatives related to 3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline, exhibit promising properties for the development of efficient and durable PhOLEDs (Jeon et al., 2014).
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-16-10-11-18(14-17(16)2)27(25,26)21-15-23-20-9-5-4-8-19(20)22(21)24-12-6-3-7-13-24/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHASGUQVFIEZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)sulfonyl-4-piperidin-1-ylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

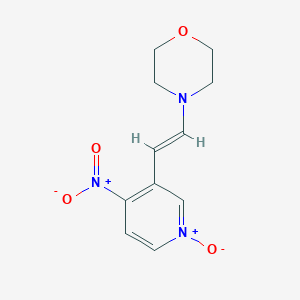
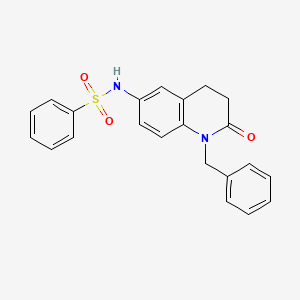
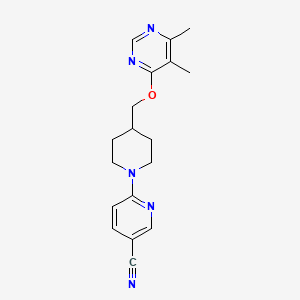
![N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2768920.png)

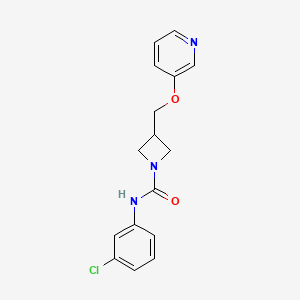
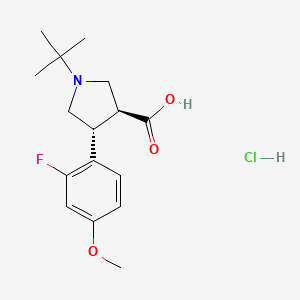
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768926.png)
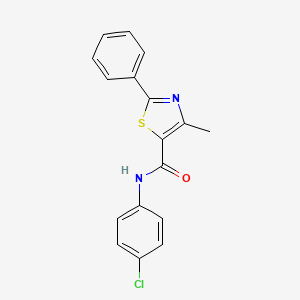
![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)
![3-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2768929.png)
